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Compound of Interest

Compound Name: Vobasan

Cat. No.: B1242628

Introduction

Vobasan-type indole alkaloids, a class of natural products characterized by a complex
pentacyclic ring system, exhibit a wide range of biological activities, making them attractive
targets in drug discovery and development. The definitive structural elucidation of these
molecules is paramount for understanding their structure-activity relationships. This application
note provides a detailed overview and experimental protocols for the spectroscopic analysis of
the Vobasan skeleton, focusing on Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) techniques. The data and methodologies presented herein are essential for
researchers, scientists, and drug development professionals engaged in the isolation and
characterization of these intricate natural products.

Spectroscopic Data for Vobasan Alkaloids

The structural backbone of Vobasan alkaloids presents a unique spectroscopic fingerprint.
While slight variations in chemical shifts will occur depending on substitution patterns, the data
presented below for representative Vobasan-type alkaloids, dregamine and
tabernaemontanine, provide a foundational dataset for structural assignment.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete
structure elucidation of Vobasan alkaloids in solution. A combination of one-dimensional (*H
and 3C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the
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unambiguous assignment of all proton and carbon resonances and establishes the connectivity
within the molecule.

Table 1: *H NMR (500 MHz, CDCIs) and 3C NMR (125 MHz, CDCIs) Data for Dregamine
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oH (ppm), Key HMBC
. . . Key COSY
Position oC (ppm) Multiplicity (J Correlations .
. Correlations
in Hz) (Hto C)
2 100.1 4.15,d (3.5) C3,C6,C7,C14 H6
3 55.8 3.40, m C2,C5,C14 H14
C3, C6, C16,
5 52.3 3.10, m; 2.85, m H6
c21
6 355 2.60, m; 2.40, m C2,C5,C7 H5, H2
7 134.5 - - -
8 128.9 7.45,d (7.5) C7, C9, C13 H9
9 119.5 7.10,1(7.5) C8, C11, C13 H8, H10
10 121.8 7.15,1(7.5) C9, C12 H9, H11
11 110.8 7.50, d (7.5) C9, C10, C13 H10
12 136.2 - - -
13 142.8 - - -
14 40.1 295 m C3, C15, C20 H3, H15
15 34.2 1.80, m; 1.65, m C14, C16, C20 H14, H16
C5, C15, C17,
16 58.7 2.25, m H15, H17
c21
17 175.2 - - -
18 11.8 0.90,1(7.5) C19, C20 H19
19 25.9 1.45, q (7.5) C18,C20 H18
C14, C15, C18,
20 45.3 2.10, m H14, H15, H19
C19
21 60.2 3.80, s - -
N-CHs 42.5 245, s C3,C5 -
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OCHs 51.5 3.70, s C17 -

Table 2: *H NMR (500 MHz, CDCIs) and 13C NMR (125 MHz, CDCIs) Data for
Tabernaemontanine
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oH (ppm), Key HMBC
. o . Key COSY
Position oC (ppm) Multiplicity (J Correlations .
. Correlations
in Hz) (Hto C)
2 98.9 4.28,d (3.2) C3,C6,C7,C14 H6
3 54.2 3.55 m C2,C5,C14 H14
C3, C6, C16,
5 51.8 3.15, m; 2.90, m H6
c21
6 36.1 2.65, m; 245, m C2,C5,C7 H5, H2
7 133.8 - - -
8 129.2 7.48,d (7.8) C7, C9, C13 H9
9 119.8 7.12,1(7.8) C8, C11, C13 H8, H10
10 122.1 7.18,1(7.8) C9, C12 H9, H11
11 111.2 7.53,d (7.8) C9, C10, C13 H10
12 136.5 - - -
13 143.1 - - -
14 39.8 3.05, m C3, C15, C20 H3, H15
15 33.9 1.85, m;1.70, m C14, C16, C20 H14, H16
C5, C15, C17,
16 59.1 2.30, m H15, H17
c21
17 174.9 - - -
18 121 0.95,1(7.4) C19, C20 H19
19 26.2 1.50, q (7.4) C18, C20 H18
C14, C15, C18,
20 44.9 215, m H14, H15, H19
C19
21 60.5 3.85, s - -
N-CHs 42.8 2.50, s C3,C5 -
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OCHs 51.8 3.75, s C17 -

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental
composition of Vobasan alkaloids. Tandem mass spectrometry (MS/MS) experiments provide
valuable structural information through characteristic fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Dregamine

Key Proposed
Calculated Measured
lon Formula Fragment Fragment
m/z m/z
lons (m/z) Structures
[M+H -
[M+H]* C21H27N203 355.2016 355.2018 324.1859
OCHs]*

[M+H -
296.1910

COOCH:s]*

Retro-Diels-
254.1488 Alder

fragmentation

Cleavage of

the C5-C16
196.1121

and C3-C14

bonds

Indole moiety
130.0651

fragment

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of Vobasan
alkaloids. Optimization may be required based on the specific compound and available

instrumentation.
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NMR Spectroscopy Protocol

2.1.1. Sample Preparation
o Weigh approximately 5-10 mg of the purified Vobasan alkaloid.

e Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent.

e Transfer the solution to a 5 mm NMR tube.

e If required, add a small amount of tetramethylsilane (TMS) as an internal standard (4 0.00
ppm).

2.1.2. 1D NMR Acquisition

e Acquire a *H NMR spectrum using a 500 MHz or higher field spectrometer. Typical
parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of
1-2 seconds.

e Acquire a 3C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of
~240 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically applied during
acquisition.

2.1.3. 2D NMR Acquisition

e COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY45 or COSY90
experiment to establish *H-1H spin-spin coupling networks.

e HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC
experiment to determine one-bond *H-13C correlations.

 HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC
experiment to identify long-range (2-3 bond) *H-13C correlations. Optimize the long-range
coupling delay for J-couplings of 8-10 Hz.

Mass Spectrometry Protocol
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2.2.1. Sample Preparation

e Prepare a stock solution of the purified Vobasan alkaloid in methanol or acetonitrile at a
concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase.
2.2.2. LC-MS/MS Analysis
e Liquid Chromatography (LC):

o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pum).

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 15-20
minutes, hold for 5 minutes, and then re-equilibrate.

o Flow Rate: 0.2-0.4 mL/min.
o Injection Volume: 1-5 pL.
e Mass Spectrometry (MS):
o lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Full Scan MS: Acquire data over a mass range of m/z 100-1000.

o Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on
the protonated molecular ion [M+H]*. Use a collision energy ramp (e.g., 10-40 eV) to
obtain comprehensive fragmentation information.

Data Interpretation and Structure Elucidation
Workflow
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The elucidation of a Vobasan alkaloid structure is a systematic process that integrates data
from all spectroscopic experiments.

1H NMR
(Proton Environment)

COSY
(H-H Connectivity)

(N

~

HMBC
(Long-Range C-H Bonds)

NMR Analysis

13C NMR
(Carbon Skeleton)

HSQC
(Direct C-H Bonds)

Connects Fragmep

J

MS Analysis

MS/MS
(Fragmentation Pattern)

HRMS
(Elemental Formula)

Identifies Spin Systems

Connects Protons to Carbons

s

Structure Determination
\4

vy _—T1 ¥

Provides Molecular Formula Confirms Connectivity

C Assemble Structural Fragments

\4

@al Structure

Y

Determine Stereochemistry
(NOESY/ROESY)

G J

Click to download full resolution via product page

Caption: Workflow for Vobasan structure elucidation.

Key Structural Features and Spectroscopic

Correlations
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The Vobasan skeleton possesses several key structural motifs that give rise to characteristic
spectroscopic signals. Understanding these correlations is fundamental to the rapid
identification and characterization of new analogues.
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Caption: Key spectroscopic correlations in the Vobasan skeleton.
Conclusion

The combination of advanced NMR and MS techniques provides a powerful and indispensable
toolkit for the structural elucidation of Vobasan-type indole alkaloids. The detailed protocols
and representative data presented in this application note serve as a comprehensive guide for
researchers in the field of natural product chemistry and drug discovery. By systematically
applying these methodologies, scientists can confidently determine the complex structures of
these biologically important molecules, paving the way for further pharmacological investigation
and development.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Vobasan Alkaloids: An
Application Note for Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242628#spectroscopic-analysis-nmr-ms-for-
vobasan-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1242628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

